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Introduction

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met
(hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signhaling
pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its
dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] PF-
04217903 has demonstrated high selectivity, being over 1,000-fold more selective for c-Met
than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-
target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have
shown that PF-04217903 effectively inhibits c-Met phosphorylation and downstream signaling,
leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document
provides a comprehensive overview of the preclinical data for PF-04217903, including its in
vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

Data Presentation
In Vitro Activity of PF-04217903
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Assay Type Cell Line/Target IC50 (nmollL) Reference
Biochemical Kinase ) )
c-Met Kinase 4.5 (Ki) [4]
Assay
c-Met Phosphorylation  HUVEC 4.6 [2][4]
7.3 (mean across cell
GTL-16 _ [5]
lines)
7.3 (mean across cell
NCI-H1993 _ [5]
lines)
7.3 (mean across cell
HT29 . [5]
lines)
mIMCD3 (murine) 6.9 [5]
MDCK (canine) 9.5 [5]
_ _ GTL-16 (MET
Cell Proliferation B 12 [2]
amplified)
NCI-H1993 (MET
. 30 [2]
amplified)
General Tumor Cell
_ 5-16 [4]
Lines
Apoptosis Induction GTL-16 31 [2]
HUVEC 7 [2]
Cell Survival HUVEC 12 [2]
Matrigel Invasion HUVEC 27 [2]
NCI-H441 Not specified [2]

In Vivo Antitumor Efficacy of PF-04217903 in Xenograft
Models
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. Tumor Growth
Tumor Model Dosing o Reference
Inhibition (TGI)

U87MG

) 10 mg/kg 68% [2]
(Glioblastoma)
30 mg/kg 84% [2]
HT29 (Colon) 50 mg/kg/day 40% [2]
HT29 (with RON 77% (enhanced

50 mg/kg/day ] [2][3][5]

ShRNA) efficacy)
Colo205 (Colon) Not specified 44% [2]
MDA-MB-231 (Breast)  Not specified 43% [2]
H292 (NSCLC) Not specified 39% [2]

Strong correlation with
GTL-16 (Gastric) Dose-dependent c-Met phosphorylation  [2]

inhibition

Signaling Pathway and Mechanism of Action

PF-04217903 exerts its antitumor effects by selectively binding to the ATP-binding site of the c-
Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent
activation of downstream signaling pathways. These pathways, including the RAS/MAPK and
PISK/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.
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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.
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Experimental Protocols
Cellular Kinase Phosphorylation ELISA Assay

This assay quantifies the inhibition of c-Met phosphorylation in cells treated with PF-04217903.
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Caption: Workflow for the cellular kinase phosphorylation ELISA assay.
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Methodology:

Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates
and allowed to adhere overnight.[2][6][7]

o Compound Treatment: Cells were treated with various concentrations of PF-04217903 for 1
hour.[2][6][7]

o Lysis: After treatment, the cells were lysed to release cellular proteins.

o ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The
cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met.
A second antibody specific for the phosphorylated form of c-Met was then added, followed by
a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was
then measured.

Cell Proliferation/Survival Assays

These assays determine the effect of PF-04217903 on the growth and viability of cancer cells.
Methodology:
e Cell Seeding: Cells were seeded at a low density in 96-well plates.[2][6][7]

o Compound Treatment: The cells were treated with designated concentrations of PF-
04217903. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth
factor (HGF) was added to stimulate c-Met activity.[2][6][7]

 Incubation: The plates were incubated for 72 hours.[6][7]

 Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay,
which measure metabolic activity as an indicator of the number of living cells.[6][7]

Apoptosis Assay

This assay measures the induction of programmed cell death in response to PF-04217903
treatment.
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Methodology:

e Cell Treatment: GTL-16 cells were treated with PF-04217903 for 24 hours in growth media
(RPMI + 10% FBS).[6][7]

o Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA)
Apoptosis ELISA Kit. This assay quantifies the amount of SSDNA, a marker of apoptosis.[6]

[7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.
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Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

e Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16,
U87MG, HT29).[2]
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o Treatment: Once tumors reached a volume of approximately 200 mms3, mice were treated
orally with PF-04217903 at various doses or with a vehicle control.[2][6]

o Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the
extent of tumor growth inhibition.[2]

e Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess
the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell
proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

Conclusion

The preclinical data for PF-04217903 strongly support its profile as a potent and highly
selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor
activity in a range of in vitro and in vivo cancer models, particularly those with MET
amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met
inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5]
Further investigations, including combination studies, may reveal additional therapeutic
opportunities for PF-04217903 in the treatment of c-Met-driven malignancies.[2][3][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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